![molecular formula C18H18F3N5OS B2912122 N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034554-79-3](/img/structure/B2912122.png)
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18F3N5OS and its molecular weight is 409.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of this compound, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group . This suggests that the compound may interact with its targets through electron transfer processes.
Biochemical Pathways
The btz motif has been researched for photocatalytic applications , suggesting that it may influence pathways related to light absorption and energy transfer.
Result of Action
The compound’s potential use as a visible-light organophotocatalyst suggests that it may have effects related to light absorption and energy transfer at the molecular level.
Action Environment
The compound’s potential use in photovoltaics and as a fluorescent sensor suggests that light conditions may play a significant role in its action.
Biological Activity
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following characteristics:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 2034554-79-3 |
Molecular Formula | C18H18F3N5OS |
Molecular Weight | 409.4 g/mol |
Synthesis
The synthesis of this compound typically involves multiple steps, beginning with the preparation of key intermediates such as 3-(trifluoromethyl)-1H-pyrazole. The general synthetic route includes:
- Preparation of 3-(trifluoromethyl)-1H-pyrazole : Achieved through the reaction of hydrazine with 3-(trifluoromethyl)acrylonitrile under acidic conditions.
- Formation of the final compound : Involves coupling reactions with cyclopentyl and subsequent modifications to introduce the benzo[c][1,2,5]thiadiazole moiety.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit various pathogens, including fungi and bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC value comparable to established antifungal agents like ketoconazole .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in these processes. This mechanism may involve:
- Enzyme Inhibition : The compound may bind to cyclooxygenase (COX) enzymes or lipoxygenases, reducing the production of pro-inflammatory mediators.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. Screening against various cancer cell lines revealed promising results:
- Cell Viability Assays : The compound significantly reduced cell viability in several cancer types, indicating its potential as a therapeutic agent in oncology .
Case Studies
Several studies have focused on the biological effects of this compound:
- Study on Antifungal Activity : A study assessed its efficacy against Fusarium oxysporum, reporting an EC50 value of 6 to 9 μg/mL, suggesting high antifungal potency .
- Investigation in Cancer Therapy : Another research project identified this compound as a novel anticancer agent through a drug library screening on multicellular spheroids, demonstrating its effectiveness in reducing tumor growth .
Q & A
Q. What are the common synthetic routes for synthesizing benzo[c][1,2,5]thiadiazole derivatives, and how do reaction conditions influence yield?
Basic Research Focus
Benzo[c][1,2,5]thiadiazole derivatives are typically synthesized via multi-step reactions involving cyclization of thiourea intermediates or coupling of pre-functionalized heterocycles. For example, thiadiazole formation often employs iodine and triethylamine in DMF to cyclize thiourea precursors, with yields dependent on reaction time (1–3 minutes at reflux) and solvent choice (acetonitrile vs. DMF) . Key steps include:
- Intermediate Isolation : N-(2,2,2-trichloroethyl)carboxamides are reacted with isothiocyanates, followed by cyclization to form thiadiazole rings.
- Catalyst Optimization : Mercury oxide (HgO) in acetic acid promotes dehydrosulfurization for triazolo-thiadiazole hybrids, yielding 42–62% after 1–1.5 hours .
- Spectroscopic Validation : ¹H/¹³C NMR and X-ray diffraction confirm regiochemistry and purity .
Q. How can researchers resolve contradictions in reported biological activities of trifluoromethyl-pyrazole-thiadiazole hybrids?
Advanced Research Focus
Discrepancies in bioactivity (e.g., antimicrobial MIC values) arise from structural variations, assay conditions, or target specificity. Methodological strategies include:
- Substituent Screening : Electron-withdrawing groups (e.g., CF₃ on pyrazole) enhance membrane permeability but may reduce solubility, affecting activity .
- Assay Standardization : Use consistent microbial strains (e.g., M. tuberculosis H37Rv) and controls to minimize variability .
- SAR Analysis : Compare analogs like 5-phenyl-1,3,4-thiadiazole-2-carboxamides; bulky cycloheptyl groups in triazole-sulfonamide hybrids alter binding kinetics .
Q. What spectroscopic and computational methods are critical for structural elucidation of this compound?
Basic Research Focus
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm; pyrazole protons at δ 7.0–8.5 ppm). ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and CF₃ groups (δ 120–125 ppm, quartets) .
- X-ray Diffraction : Resolves bond angles (e.g., dihedral angles between benzo-thiadiazole and pyrazole moieties) and crystallographic packing .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C₁₉H₁₈F₃N₅O₂S: calc. 457.11, obs. 457.09) .
Q. How can reaction yields be optimized for triazole-pyrazole-thiadiazole hybrids?
Advanced Research Focus
- Solvent Selection : Polar aprotic solvents (DMF, THF) improve solubility of intermediates but may require post-reaction purification via cold ether washing .
- Catalyst Tuning : Boron trifluoride etherate enhances diazonium salt formation in pyrazole amination (yield: 72% at −20°C) .
- Time-Temperature Trade-offs : Extended reflux (>3 hours) degrades heat-sensitive intermediates; microwave-assisted synthesis reduces time .
Q. What computational approaches predict the binding interactions of this compound with biological targets?
Advanced Research Focus
- Docking Studies : AutoDock Vina or Glide models interactions with enzymes (e.g., acetylcholinesterase). The trifluoromethyl group shows hydrophobic contacts, while the pyrazole nitrogen forms H-bonds with catalytic residues .
- MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes; RMSD <2 Å over 100 ns indicates stable binding .
- QSAR Modeling : Hammett constants (σ) of substituents correlate with logP and IC₅₀ values for antimicrobial activity .
Q. How do researchers address solubility challenges in in vitro assays for this compound?
Advanced Research Focus
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetoxymethyl groups) to improve bioavailability .
- Particle Size Reduction : Nanomilling (Z-average <200 nm) increases surface area and dissolution rate .
Q. What are the key considerations for scaling up the synthesis of this compound while maintaining purity?
Advanced Research Focus
- Purification Protocols : Flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted thioureas. Recrystallization from ethanol/water achieves >95% purity .
- Process Analytics : In-line FTIR monitors reaction progress (e.g., disappearance of NCO peaks at ~2270 cm⁻¹) .
- Waste Management : Mercury residues from HgO catalysts require chelation (EDTA) and hazardous waste disposal .
Q. How can researchers validate the proposed mechanism of action for this compound's antitumor activity?
Advanced Research Focus
- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins) identify targets (e.g., EGFR, VEGFR2) with IC₅₀ <1 µM .
- Apoptosis Assays : Flow cytometry (Annexin V/PI) and caspase-3/7 activation confirm programmed cell death pathways .
- Resistance Studies : CRISPR knockouts of ABC transporters (e.g., P-gp) assess efflux-mediated resistance .
Properties
IUPAC Name |
N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5OS/c19-18(20,21)16-7-8-25(22-16)9-10-26(13-3-1-2-4-13)17(27)12-5-6-14-15(11-12)24-28-23-14/h5-8,11,13H,1-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZBYYIBMNLLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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